2-Fluor-10H-Phenothiazin

Übersicht

Beschreibung

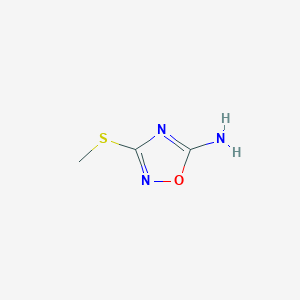

2-Fluoro-10H-phenothiazine is a derivative of the phenothiazine family, which is known for its diverse applications in medicinal chemistry and material science. The fluorinated phenothiazines have been the subject of various studies due to their potential bioactive properties and their use in the synthesis of complex molecules with desirable physical and chemical characteristics .

Synthesis Analysis

The synthesis of fluorinated 10H-phenothiazines typically involves a Smiles rearrangement, which is a chemical reaction used to produce these compounds from substituted 2-foramido-2´-nitrodiphenylsulfides. This process begins with the reaction of 2-amino-3-fluorobenzenethiol with o-halonitrobenzenes, followed by formylation. Further chemical transformations can yield 1-nitro/1-halo-10H-phenothiazines directly from substituted 2-aminobenzenethiols and reactive o-halonitrobenzenes .

Molecular Structure Analysis

The molecular structure of a novel dibenzoyl phenothiazine derivative has been elucidated through crystallographic studies. The structure reveals hydrogen bonds that lock the molecular conformation, leading to a twisted conformation of the molecule. This conformation results in poor solid molecular packing, which is associated with highly emissive behavior in the crystal form of the compound .

Chemical Reactions Analysis

Phenothiazine derivatives can undergo various chemical reactions to form new compounds with different properties. For instance, 10H-phenothiazines can be oxidized to form sulphone derivatives using hydrogen peroxide in glacial acetic acid. Additionally, these phenothiazines can be used as a base to prepare ribofuranosides by treating them with sugar derivatives, which can lead to compounds with potential antimicrobial and anthelmintic activities . N-alkylation of 2-methoxy-10H-phenothiazine has also been explored to introduce substituents that can be converted into cationic or zwitterionic side chains, leading to the synthesis of hybrid dyes with applications in bioanalytical fields .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenothiazine derivatives are influenced by their molecular structure. For example, the solid fluorescence quantum yield of a dibenzoyl phenothiazine derivative was found to be as high as 0.63, indicating strong emission both in solution and in the solid state. The reversible mechanofluorochromic properties of this derivative were demonstrated by a change in emission color from green to yellow upon grinding, which could be restored by fuming with dichloromethane or heating. This property is attributed to a crystalline-amorphous phase transformation under external pressure . The spectral features of phenothiazine-coumarin hybrid dyes, particularly their near-infrared emission in aqueous media, have been determined, suggesting their utility as fluorescent markers for bioanalytical applications .

Wissenschaftliche Forschungsanwendungen

Optoelektronische Anwendungen

Phenothiazin und seine Derivate, einschließlich 2-Fluor-10H-Phenothiazin, besitzen einzigartige optische und elektronische Eigenschaften, die sie für optoelektronische Anwendungen umfassend untersucht haben . Sie bieten eine vielseitige Plattform für die Entwicklung von Materialien mit einer breiten Palette an Anwendungen .

Mechanochromie

Phenothiazin-basierte Materialien, einschließlich this compound, wurden effektiv in Anwendungen wie Mechanochromie eingesetzt . Dies beinhaltet die Farbänderung einer Substanz, die durch mechanische Verformung wie Mahlen, Fräsen oder Scheren verursacht wird.

Aggregationsinduzierte Emission

Phenothiazin-basierte Materialien werden auch in der aggregationsinduzierten Emission verwendet . Dies ist ein Phänomen, bei dem eine Substanz bei Aggregation Licht emittiert, was das Gegenteil von dem ist, was typischerweise in konventionellen Chromophoren geschieht.

Phosphoreszenz

Phenothiazin-basierte Materialien sind für ihre Phosphoreszenz bekannt . Dies ist eine Art von Photolumineszenz, bei der eine Substanz Licht absorbiert und es nach einer bestimmten Zeit wieder emittiert.

Sensor-Sonden

Phenothiazin-basierte Materialien werden in Sensor-Sonden verwendet . Diese Materialien können verwendet werden, um Veränderungen in ihrer Umgebung zu erkennen, z. B. Veränderungen der Temperatur, des pH-Werts oder das Vorhandensein bestimmter Chemikalien.

Photokatalytische oxidative Kupplung von Aminen

Erweiterte Phenothiazine, einschließlich this compound, wurden bei der photokatalytischen oxidativen Kupplung von Aminen eingesetzt . Dies ist eine Art chemischer Reaktion, bei der Amine in Gegenwart von Licht miteinander gekoppelt werden.

Antipsychotische und Antiemetische Anwendungen

Derivate von Phenothiazinen sind hoch bioaktiv und haben weit verbreitete Anwendungen, darunter antipsychotische und Antiemetika . Sie können zur Behandlung von Erkrankungen wie Schizophrenie und Übelkeit eingesetzt werden.

Antitumormittel

Phenothiazin-Derivate wurden verwendet, um neue Antitumormittel zu entwickeln . Zum Beispiel wurde eine 1,2,3-Triazoleinheit, die mit einer tubulinpolymerisationshemmenden Wirkung verbunden ist, mit einem Phenothiazingefüge verknüpft .

Safety and Hazards

The safety information for 2-fluoro-10H-phenothiazine indicates that it may be harmful if swallowed and may cause an allergic skin reaction . It may also cause damage to organs through prolonged or repeated exposure . The recommended precautionary statements include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Zukünftige Richtungen

Phenothiazine and its derivatives have been widely utilized in various research areas due to their unique optical and electronic properties, low cost, and easy functionalization . Future research could focus on developing novel phenothiazine-based materials for optoelectronic and catalytic applications .

Wirkmechanismus

Target of Action

2-Fluoro-10H-phenothiazine is a member of the phenothiazines, a class of polycyclic aromatic compounds Phenothiazines are known for their electron-rich nature due to the presence of sulfur and nitrogen heteroatoms .

Mode of Action

Phenothiazines, in general, are known to exhibit low oxidation potentials with a fully reversible one-electron redox process . This suggests that 2-Fluoro-10H-phenothiazine may interact with its targets through redox reactions, leading to changes in the targets’ oxidation state.

Biochemical Pathways

Phenothiazines, including 2-Fluoro-10H-phenothiazine, have been shown to be effective photoredox catalysts for various synthetic transformations . Specifically, extended phenothiazines can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation . This suggests that 2-Fluoro-10H-phenothiazine may affect biochemical pathways involving amines and imines.

Pharmacokinetics

It’s known that the compound is a white to yellow solid , and it should be stored in a dark place, sealed in dry conditions, at 2-8°C . These properties may influence its bioavailability.

Result of Action

It’s known that phenothiazines can display conventional fluorescence and thermally activated delayed fluorescence (tadf) as well as room-temperature phosphorescence (rtp) . This suggests that 2-Fluoro-10H-phenothiazine may have similar photophysical properties, which could result in changes in cellular fluorescence or phosphorescence.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-10H-phenothiazine. For instance, its photocatalytic performance can be influenced by light conditions . Moreover, its stability may be affected by storage conditions, as it should be kept in a dark place, sealed in dry conditions, at 2-8°C .

Eigenschaften

IUPAC Name |

2-fluoro-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIIQJJWPGIHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323368 | |

| Record name | 2-fluoro-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

397-58-0 | |

| Record name | 397-58-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-fluoro-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)

![2-[(Furan-2-Ylmethyl)amino]benzoic Acid](/img/structure/B1330598.png)

![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)

![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)